3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde
Overview
Description
3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C16H14ClFO3 and a molecular weight of 308.74 g/mol . It is characterized by the presence of a chloro, ethoxy, and fluorobenzyl group attached to a benzaldehyde core. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-ethoxybenzaldehyde and 4-fluorobenzyl alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: 3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid.
Reduction: 3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylamine.
Scientific Research Applications
3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making it useful in research applications .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde
- 3-Chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde
Uniqueness
3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde is unique due to the specific positioning of the chloro, ethoxy, and fluorobenzyl groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for targeted research applications .
Properties
IUPAC Name |
3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO3/c1-2-20-15-8-12(9-19)7-14(17)16(15)21-10-11-3-5-13(18)6-4-11/h3-9H,2,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBIVENDEVEKSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801197943 | |
Record name | 3-Chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801197943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
346611-56-1 | |
Record name | 3-Chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=346611-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801197943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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